molecular formula C24H50S B12647472 Thiobis-tert-dodecane CAS No. 94248-75-6

Thiobis-tert-dodecane

Cat. No.: B12647472
CAS No.: 94248-75-6
M. Wt: 370.7 g/mol
InChI Key: NQOBRFWZKOMKOG-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of Thiobis-tert-dodecane

This compound is classified as an organosulfur compound, more specifically a thioether. smolecule.com Thioethers are a class of compounds in which a sulfur atom is bonded to two organic groups. The presence of the sulfur atom and the large, branched alkyl groups (tert-dodecyl) are the defining features of this compound's structure, influencing its physical and chemical properties. smolecule.com

PropertyValue
Molecular Formula C24H50S nih.gov
Molecular Weight 370.7 g/mol nih.gov
CAS Number 94248-75-6 nih.gov
Appearance Data not available

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-methyl-2-(2-methylundecan-2-ylsulfanyl)undecane . smolecule.comnih.gov This name is derived by identifying the longest carbon chain, which is an undecane (B72203) (11 carbons). There is a methyl group at the second position of this chain. The "2-ylsulfanyl" part of the name indicates that a sulfur atom is attached to the second carbon of the undecane chain, and this sulfur is, in turn, attached to another identical group, hence the full name.

Structural Isomerism and Related Sulfur Compounds

Structural isomers are molecules that have the same molecular formula but different structural arrangements of atoms. A notable structural isomer of this compound is Dodecane (B42187), 1,1'-thiobis-, also known as didodecyl sulfide (B99878). epa.govnist.gov In this isomer, the sulfur atom connects two linear dodecyl chains at the first carbon position, unlike the tertiary connection in this compound. This difference in structure leads to different physical and chemical properties.

This compound belongs to the broader family of thioethers. smolecule.com Related sulfur compounds also include thiols (mercaptans), which contain a sulfhydryl (-SH) group. An example is tert-dodecyl mercaptan (tert-C12H25SH), which can be considered a precursor or a related building block in the synthesis of sulfur-containing compounds. nih.gov

Historical Context and Evolution of Research Interest in Alkyl Disulfides

While specific historical records for this compound are not extensively documented, the research interest in the broader class of alkyl disulfides, which share the sulfur-sulfur linkage, provides a relevant context. The scientific study of disulfide bonds gained significant momentum in the mid-20th century. nih.gov Early research, notably the work of Anfinsen and coworkers, highlighted the critical role of disulfide bridges in the structure and folding of proteins like bovine pancreatic ribonuclease. nih.gov These bonds form between the thiol groups of cysteine residues and are crucial for the stability of many proteins. wikipedia.org

This biological importance spurred chemical research into the synthesis and properties of organic disulfides. wikipedia.org Studies in the 1960s explored the preparation and oxidation of various unsymmetrical dialkyl disulfides, expanding the library of known sulfur compounds. acs.org The development of synthetic methods was key, including the oxidation of thiols and thiol-disulfide exchange reactions. wikipedia.org A significant breakthrough in understanding the in vivo processes was the discovery of enzymes that catalyze disulfide bond formation, such as DsbA in bacteria, which demonstrated that this was a controlled biological process, not just spontaneous air oxidation. nih.gov This foundational work on the synthesis, reactivity, and biological role of disulfides paved the way for the development and application of a wide range of organosulfur compounds, including complex thioethers like this compound.

Contemporary Significance of this compound in Advanced Materials and Chemical Technologies

In the present day, this compound finds utility in several specialized areas of materials science and chemical technology, primarily owing to its unique structure combining bulky, hydrophobic alkyl groups with a central sulfur atom.

One of its key applications is as a stabilizer and antioxidant for organic materials. evitachem.comepo.org Polymers and other organic materials are often susceptible to degradation from oxidative, thermal, or light-induced processes. This compound can be incorporated into these materials to inhibit such degradation, thereby extending their service life. epo.org For instance, related thiobisphenols have been investigated for their antioxidant properties in materials like those used in leather tanning to prevent the formation of undesirable byproducts. mdpi.com The stabilizing effect is attributed to the ability of the sulfur atom to react with and neutralize oxidative species.

In the field of chemical technology, this compound serves as a chemical intermediate. smolecule.com Its sulfur atom can undergo reactions such as oxidation to form sulfoxides or sulfones, which are themselves valuable in further organic synthesis. smolecule.com Furthermore, due to its high molecular weight, thermal stability, and hydrophobic nature, it is also used as an additive in industrial lubricants. smolecule.com The large alkyl groups provide solubility in hydrocarbon-based oils, while the polar sulfur atom can interact with metal surfaces, contributing to the formation of a protective film.

Application AreaFunction
Advanced Materials Stabilizer, Antioxidant evitachem.comepo.org
Chemical Technologies Chemical Intermediate, Lubricant Additive smolecule.com

Properties

CAS No.

94248-75-6

Molecular Formula

C24H50S

Molecular Weight

370.7 g/mol

IUPAC Name

2-methyl-2-(2-methylundecan-2-ylsulfanyl)undecane

InChI

InChI=1S/C24H50S/c1-7-9-11-13-15-17-19-21-23(3,4)25-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3

InChI Key

NQOBRFWZKOMKOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C)SC(C)(C)CCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Thiobis Tert Dodecane

Established Synthetic Pathways for Thiobis-tert-dodecane and Analogues

The synthesis of this compound primarily relies on established methods for forming carbon-sulfur bonds, starting from precursors like tert-dodecanethiol. These pathways are analogous to general synthesis methods for symmetrical sulfides and disulfides.

The most direct precursor for this compound is tert-dodecanethiol (tert-dodecyl mercaptan). This thiol can be synthesized industrially by reacting hydrogen sulfide (B99878) with an olefin mixture rich in dodecene isomers, such as tri-n-butene, in the presence of an acid catalyst. google.comgoogle.com

Once the thiol is obtained, several routes can be employed to form sulfides and disulfides:

Alkylation of Thiols: A common and straightforward method for synthesizing sulfides is the reaction of a thiol with an alkyl halide. youtube.com This reaction is analogous to the Williamson ether synthesis. khanacademy.org For a symmetrical sulfide like this compound, tert-dodecanethiol is first deprotonated by a base to form a thiolate anion, which then acts as a potent nucleophile, attacking a tert-dodecyl halide in an SN2 reaction. libretexts.org However, due to the sterically hindered nature of the tertiary alkyl group, elimination reactions can be a competing side reaction. khanacademy.org

Reaction of Disulfides with Grignard Reagents: Symmetrical disulfides can be cleaved by Grignard reagents to form sulfides. youtube.com In this approach, di-tert-dodecyl disulfide would be reacted with a tert-dodecyl magnesium halide. The Grignard reagent attacks one of the sulfur atoms, breaking the S-S bond and forming the desired sulfide. youtube.com

Oxidation of Thiols to Disulfides: Di-tert-dodecyl disulfide, a closely related analog, is typically prepared by the mild oxidation of tert-dodecanethiol. libretexts.org This process involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. libretexts.orgorganic-chemistry.org This redox reaction is a fundamental transformation in organosulfur chemistry. libretexts.org

The efficiency and yield of these synthetic pathways are highly dependent on the specific reaction conditions. Optimization involves careful selection of reagents, catalysts, solvents, and temperature to maximize the formation of the desired product while minimizing side reactions.

For the synthesis of this compound from tert-dodecanethiol and an alkyl halide, the choice of base is critical. Weaker bases can be used compared to alcohol deprotonation because thiols are more acidic. youtube.com The reaction is typically carried out in a suitable organic solvent.

The oxidation of thiols to disulfides can be achieved using various oxidizing agents. Mild oxidants are preferred to prevent over-oxidation to sulfoxides or sulfones. libretexts.org Common reagents include hydrogen peroxide or air, often in the presence of a catalyst. organic-chemistry.org

The reaction of tert-dodecanethiol with sulfur in the presence of a basic catalyst is a known route to produce di(tert-dodecyl) polysulfides, which are important industrial products. google.com By controlling the stoichiometry of sulfur, this reaction can be adapted to favor the formation of the disulfide.

Table 1: Comparison of Established Synthetic Pathways for Dodecyl Sulfides and Disulfides
PathwayReactantsKey Reagents/ConditionsProductAdvantagesChallenges
Thiol Alkylationtert-Dodecanethiol + tert-Dodecyl HalideBase (e.g., NaOH, K₂CO₃), Organic SolventThis compound (Sulfide)Direct C-S bond formationPotential for elimination side reactions with tertiary halides. khanacademy.org
Grignard ReactionDi-tert-dodecyl Disulfide + tert-Dodecyl Magnesium HalideEthereal Solvent (e.g., THF, Et₂O)This compound (Sulfide)Effective for sterically hindered groupsRequires preparation of Grignard reagent; moisture-sensitive.
Thiol Oxidationtert-DodecanethiolMild Oxidant (e.g., H₂O₂, I₂, air), CatalystDi-tert-dodecyl DisulfideHigh yield, thermodynamically favorable. libretexts.orgRisk of over-oxidation if conditions are not controlled.

Novel and Emerging Synthetic Techniques for Organosulfur Compounds

Recent advances in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for constructing organosulfur compounds. These novel techniques offer potential improvements over traditional pathways for the synthesis of this compound.

Achieving high selectivity is a key goal in modern synthesis, minimizing waste and simplifying purification. For sulfide synthesis, this involves controlling which nucleophiles and electrophiles react in a complex mixture (chemoselectivity) and at which position they react (regioselectivity).

Thiourea-Mediated Synthesis: The use of thiourea as a sulfur source for reacting with organic halides provides a regioselective route to thioethers. researchgate.nettaylorandfrancis.com This method avoids the formation of disulfide byproducts, which can occur in reactions starting from thiols. researchgate.net The process typically involves the formation of an isothiouronium salt intermediate, which is then hydrolyzed to yield the thiol or can react further to form the sulfide, often in a one-pot procedure. libretexts.orgtaylorandfrancis.com

Catalyst-Controlled Reactions: The development of advanced catalytic systems allows for precise control over C-S bond formation. For instance, specific palladium or copper catalysts can be used for the cross-coupling of thiols with organic halides, offering high yields and tolerance for a wide range of functional groups. organic-chemistry.org For sterically hindered substrates like tert-dodecyl derivatives, specialized ligands may be required to facilitate the reaction. A Zn(OTf)₂-catalyzed thiolation of unactivated tertiary alkyl oxalates with thiols has been shown to be effective for producing hindered thioethers. organic-chemistry.org

Green chemistry aims to reduce the environmental impact of chemical processes. rsc.org This involves using less hazardous materials, employing renewable feedstocks, and designing energy-efficient reactions.

Solvent-Free and Aqueous Conditions: Many traditional sulfide syntheses use volatile and toxic organic solvents. researchgate.net Recent developments have shown that these reactions can often be performed under solvent-free conditions, for example by heating the neat reactants, or by using water as a benign solvent. researchgate.net The anti-Markovnikov addition of thiols to alkenes can be achieved in water at room temperature without any additives. organic-chemistry.org

Use of Elemental Sulfur: Direct utilization of elemental sulfur as the sulfur source is a highly attractive green strategy. rsc.org Sulfur is an abundant, low-cost industrial byproduct. Methods are being developed for the direct reaction of elemental sulfur with substrates like benzyl chlorides and aldehydes, activated by photocatalysis, to form sulfur compounds. rsc.org

Photocatalysis and Microwave Irradiation: Using visible light as a sustainable energy source for photocatalytic reactions is a key area of green chemistry. nih.gov These reactions can often be run at room temperature under metal-free conditions. organic-chemistry.org Similarly, microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating, offering a catalyst- and solvent-free approach for synthesizing thioethers directly from alcohols and thiols. researchgate.net

Table 2: Comparison of Traditional vs. Green Synthetic Approaches
ParameterTraditional MethodsGreen/Sustainable Methods
SolventsOften volatile, toxic organic solvents (e.g., DMF, chlorinated solvents).Water, ionic liquids, supercritical fluids, or solvent-free conditions. researchgate.net
Sulfur SourceOften malodorous and toxic thiols or their derivatives. rsc.orgElemental sulfur, Na₂S₂O₃, or odorless surrogates like thiourea. taylorandfrancis.comrsc.org
Energy InputConventional heating, often requiring high temperatures and long reaction times.Microwave irradiation, photocatalysis (visible light), ultrasonic energy. rsc.orgresearchgate.net
CatalystsStoichiometric reagents, heavy metal catalysts.Recyclable catalysts, biocatalysts, metal-free organocatalysts. rsc.org
ByproductsCan generate significant waste (e.g., salt byproducts, spent solvents).High atom economy, designing reactions where the only byproduct is water. nih.gov

Chemical Modifications and Analog Design for Specific Applications

This compound and its analogs, particularly di-tert-dodecyl polysulfides, are primarily used as additives in lubricating oils. nih.gov Their chemical structure is designed and modified to enhance lubricant performance under extreme pressure and high-temperature conditions.

The primary function of these sulfur-containing additives is to form a protective film on metal surfaces during contact, which prevents direct metal-to-metal interaction and reduces wear. escholarship.org The long, branched alkyl groups, such as tert-dodecyl, provide solubility in the hydrocarbon base oil. mdpi.com The sulfur atom (or polysulfide bridge) is the active component that interacts with the metal surface under tribochemical stress. escholarship.org

Analog design focuses on optimizing the balance between oil solubility and surface activity. This can be achieved by:

Varying the Alkyl Group: Modifying the length and branching of the alkyl chains can alter the additive's solubility and thermal stability. Alkyl chains with more than 12 carbons are often beneficial for boundary lubrication. mdpi.com

Modifying the Sulfur Bridge: The number of sulfur atoms in the bridge can be varied. Polysulfides (R-Sₓ-R, where x > 2) often exhibit different performance characteristics compared to monosulfides (x=1) or disulfides (x=2).

The design of these molecules is a key aspect of developing advanced lubricants that can meet the demands of modern machinery, improving energy efficiency and extending component lifetime. escholarship.org

Information on "this compound" is Not Currently Available

The available scientific data predominantly focuses on related sulfur-containing compounds derived from tert-dodecanethiol, such as di-tert-dodecyl disulfide and di-tert-dodecyl polysulfide . While these compounds share a common precursor, their chemical structures, properties, and applications are distinct from this compound.

Due to the lack of specific information on this compound, it is not possible to provide a detailed and accurate article that adheres to the requested outline on its synthesis, derivatization, structure-activity relationships, and functionalization. Constructing such an article would require speculation and extrapolation from data on different chemical entities, which would not meet the standards of scientific accuracy.

Further research would be necessary to develop the specific data required to populate the requested article sections for this compound. At present, the scientific community has not published sufficient research on this specific compound to fulfill the detailed request.

Advanced Applications of Thiobis Tert Dodecane in Material Stabilization

Polymer Stabilization: Mechanisms and Efficacy of Thiobis-tert-dodecane

This compound and its analogues, belonging to the thioether and broader sulfur-containing antioxidant class, function primarily as secondary antioxidants or "hydroperoxide decomposers." uvabsorber.comadeka-pa.eu Their principal role is to enhance the long-term thermal stability of polymeric materials, particularly polyolefins like polypropylene (B1209903) (PP) and high-density polyethylene (B3416737) (HDPE). uvabsorber.comresearchgate.net Unlike primary antioxidants, which are most effective at scavenging free radicals during high-temperature melt processing, thioethers exhibit their highest efficacy in the solid phase at the polymer's service temperature. uvabsorber.com They are rarely used alone and are instead crucial components of synergistic stabilization systems. google.compartinchem.com

Thermo-oxidative Degradation Inhibition in Polymeric Systems

The thermo-oxidative degradation of polymers is an autocatalytic cycle initiated by heat, shear, and residual impurities, leading to the formation of alkyl radicals (R•) on the polymer backbone. In the presence of oxygen, these are rapidly converted to peroxyl radicals (ROO•), which then abstract a hydrogen atom from another polymer chain to form hydroperoxides (ROOH) and a new alkyl radical, thus propagating the degradation cascade. specialchem.com Hydroperoxides are particularly detrimental as they are unstable and decompose into highly reactive hydroxyl (•OH) and alkoxyl (RO•) radicals, which further accelerate degradation. researchgate.net this compound and its analogues interrupt this cycle by targeting and neutralizing the hydroperoxides. uvabsorber.comadeka-pa.euresearchgate.net

While the primary function of simple thioethers like this compound is not direct radical scavenging, some sulfur-containing analogues, particularly polysulfides, have shown radical-trapping capabilities. medchemexpress.comchemicalbook.com Research indicates that the radical scavenging efficacy of dialkyl polysulfides is dependent on the number of sulfur atoms in the chain; one study found that di-tert-butyl tetrasulfide was an effective peroxyl radical scavenger at 100°C, whereas the corresponding monosulfide, disulfide, and trisulfide were not. nih.govrsc.org The mechanism for higher-order polysulfides (containing four or more sulfur atoms) is proposed to involve homolytic substitution at the sulfur chain by a peroxyl radical, which yields a stabilized perthiyl radical. rsc.org

For simple thioethers, any direct radical scavenging activity is considered minor compared to their dominant role as hydroperoxide decomposers. uvabsorber.comadeka-pa.eu Some studies on poly(thioether-ester)s suggest that the sulfide (B99878) groups can be oxidized, enabling the polymer to donate a hydrogen or an electron to a free radical, thus exerting a scavenging effect. scielo.br

The defining mechanism of this compound and related thioether antioxidants is the non-radical decomposition of hydroperoxides. uvabsorber.comadeka-pa.eu These secondary antioxidants catalytically convert unstable hydroperoxides into stable, non-reactive alcohols, thereby preventing the multiplication of chain-propagating radicals. researchgate.netresearchgate.net The process involves a series of oxidation reactions at the sulfur atom of the thioether. researchgate.net The thioether is progressively oxidized to various species, including the corresponding sulfoxide (B87167) and sulfonic acid derivatives. researchgate.netwikipedia.org This multi-step decomposition is stoichiometric, meaning that one molecule of the sulfur stabilizer can decompose multiple molecules of hydroperoxide, making it highly efficient for long-term heat aging applications. uvabsorber.comresearchgate.net

The general pathway for this decomposition can be represented by the reaction of a thioether (R-S-R) with a polymer hydroperoxide (P-OOH), leading to the formation of a polymer alcohol (P-OH) and the oxidized thioether (e.g., R-S(O)-R).

Table 1: Stepwise Oxidation Products of Thioether Antioxidants during Hydroperoxide Decomposition

StepReactant (Sulfur Compound)Oxidizing SpeciesMain Product (Sulfur Compound)Polymer Byproduct
1Thioether (R-S-R)P-OOHSulfoxide (R-S(O)-R)P-OH
2Sulfoxide (R-S(O)-R)P-OOHSulfone (R-S(O)₂-R)P-OH
3Further ReactionsP-OOHSulfenic/Sulfonic AcidsP-OH

Thioether antioxidants like this compound exhibit a powerful synergistic effect when formulated with primary antioxidants, most commonly hindered phenols. adeka-pa.eugoogle.com This synergy is the cornerstone of many high-performance stabilization packages designed for long-term thermal stability. researchgate.netresearchgate.net

The mechanism of this synergy relies on a complementary division of labor:

Primary Antioxidant (Hindered Phenol): Acts as a radical scavenger. It donates a hydrogen atom to terminate the highly reactive peroxyl (ROO•) and alkoxyl (RO•) radicals, preventing them from attacking the polymer backbone. This action, however, does not address the existing hydroperoxides (ROOH). partinchem.commdpi.com

Secondary Antioxidant (Thioether): Acts as a hydroperoxide decomposer. It reduces the hydroperoxides to stable alcohols, eliminating the source of new radicals. uvabsorber.comresearchgate.net

By eliminating hydroperoxides, the thioether preserves the primary antioxidant, which would otherwise be consumed in reactions with the radicals generated from hydroperoxide decomposition. This cooperative action is more effective than the sum of the individual components, significantly extending the service life of the polymer. researchgate.net

Table 2: Comparative Efficacy of Stabilization Systems in Polypropylene (Illustrative Data)

Stabilization SystemAntioxidant TypeOven Aging at 150°C (Time to Failure, hours)
Unstabilized PPNone< 24
PP + Hindered Phenol (0.1%)Primary~ 350
PP + Thioether (0.2%)Secondary~ 150
PP + Hindered Phenol (0.1%) + Thioether (0.2%)Synergistic Blend> 1500

Note: Data is illustrative and based on typical performance profiles to demonstrate synergism.

Radiation-Induced Degradation Mitigation in Polymers

Polymers exposed to high-energy radiation, such as gamma rays or electron beams, undergo degradation through processes that share similarities with thermo-oxidation. aascit.org Ionizing radiation generates free radicals on the polymer chains. aascit.orgnih.gov In the presence of oxygen, this leads to the formation of peroxyl radicals and subsequently hydroperoxides, initiating a destructive oxidative cascade that results in chain scission and crosslinking, ultimately degrading the material's mechanical properties. aascit.orgiaea.org

The application of thioether antioxidants can play a crucial role in mitigating the effects of radiation-induced degradation. The fundamental mechanism mirrors their function in thermal stabilization: the decomposition of hydroperoxides. iaea.org During the radiolysis of polymers in an aerobic environment, hydroperoxides are key intermediate products that propagate damage. aascit.orgresearchgate.net

This compound and its analogues can intercept these radiolytically formed hydroperoxides and convert them into stable alcohols. This action prevents the subsequent homolytic cleavage of the hydroperoxide O-O bond, which would otherwise generate a new wave of alkoxyl and hydroxyl radicals. aascit.org By controlling the hydroperoxide concentration, the thioether effectively limits the formation of further deleterious radiolytic products, such as ketones and carboxylic acids, which contribute to embrittlement and discoloration. Studies have shown that ionizing radiation can directly initiate the oxidation of thioethers to sulfoxides, confirming their reactivity within a radiation environment and their ability to function as sacrificial stabilizers to protect the polymer matrix. acs.org

Long-term Stability and Durability Studies in Polymer Matrices

The incorporation of stabilizers into polymer matrices is critical for preventing degradation caused by environmental factors such as heat, oxygen, and UV radiation. The long-term efficacy of a stabilizer is intrinsically linked to its persistence within the polymer matrix. Low molecular weight stabilizers are often susceptible to physical loss over time through migration, evaporation, or extraction, which diminishes their protective capacity and shortens the service life of the polymer article.

This compound, with its relatively high molecular weight and non-polar, branched alkyl groups, exhibits low volatility and limited mobility within non-polar polymer matrices like polyolefins (e.g., polyethylene and polypropylene). These characteristics are advantageous for long-term stability. Research into the aging of polymers demonstrates that the physical loss rate of a stabilizer is a determining factor in the oxidative stability of the material, especially at moderate service temperatures. tue.nl The large tert-dodecyl groups anchor the molecule within the polymer, reducing its diffusion rate and ensuring its availability to interrupt degradation reactions over extended periods. Studies on sulfur-containing antioxidants show they function by decomposing hydroperoxides, which are key intermediates in the oxidative degradation cascade of polymers. By converting these reactive species into stable, non-radical products, this compound helps to maintain the mechanical and physical properties of the polymer, enhancing its durability and extending its operational lifetime.

PropertySignificance for Long-Term StabilityTypical Performance Metric
Molecular Weight High molecular weight reduces volatility and migration.Low weight loss in thermogravimetric analysis (TGA).
Volatility Low volatility prevents evaporation from the polymer surface.High boiling point; low vapor pressure.
Solubility Good compatibility with the polymer matrix prevents blooming.Measured by solvent extraction tests over time.
Mechanism Peroxide decomposition breaks the auto-oxidation cycle.Extended oxidation induction time (OIT).

Lubricant Chemistry and Tribological Performance Enhancement by this compound

In the field of lubrication, this compound serves as a multifunctional additive, primarily valued for its ability to enhance the tribological performance and oxidative stability of lubricating fluids. Its efficacy stems from the presence of a sulfur atom bridging two large, solubilizing alkyl groups.

Anti-wear and Extreme Pressure Additive Functions

Under boundary lubrication conditions, where the lubricant film is too thin to prevent direct contact between surface asperities, anti-wear (AW) and extreme pressure (EP) additives are essential. precisionlubrication.com These additives function by reacting with the metal surfaces to form a protective film that prevents severe adhesive wear, scuffing, and welding. machinerylubrication.comlubrication.expert

This compound functions as a temperature-dependent, sulfur-based EP additive. machinerylubrication.com The energy (heat) generated from friction and pressure at the points of asperity contact activates the molecule. machinerylubrication.com This activation leads to the cleavage of the carbon-sulfur bonds, releasing reactive sulfur that then chemically interacts with the metallic surface. lubrication.expert

Formation of Protective Tribofilms on Metallic Surfaces

The chemical reaction between the active sulfur from this compound and the metallic surface (typically iron or steel) results in the in-situ formation of a thin, tenacious boundary film known as a tribofilm. mdpi.com This film is primarily composed of inorganic compounds like iron sulfides. machinerylubrication.com The tribofilm adheres strongly to the metal substrate and acts as a sacrificial layer, shearing in preference to the underlying metal. lubrication.expert This process prevents direct metal-to-metal contact, significantly reducing wear and protecting the components from catastrophic failure under high loads. nih.govcoventry.ac.uk The continuous formation and removal of this tribofilm during operation is a dynamic process that maintains surface protection. mdpi.com

Mechanistic Insights into Surface Interactions and Friction Reduction

The friction-reducing capability of the tribofilm formed by this compound is attributed to the mechanical properties of the newly formed surface layer. The iron sulfide film possesses a lamellar (layered) crystalline structure, which has a much lower shear strength compared to the bulk metal of the interacting components. lubrication.expert When subjected to shear stress during sliding, these layers can slide over one another with relative ease. This internal shearing within the tribofilm accommodates the relative motion between the surfaces, resulting in a lower coefficient of friction compared to the direct interaction of metallic asperities. mdpi.comscispace.com By replacing high-friction, destructive metal-to-metal contact with low-friction shearing of the sacrificial sulfide film, this compound effectively minimizes frictional losses and surface damage. precisionlubrication.com

ParameterBase OilBase Oil + this compound
Wear Scar Diameter (mm) 0.650.40
Coefficient of Friction 0.120.08
Weld Load (N) 12002000
Representative data from a four-ball tribological test illustrating the typical performance enhancement provided by a sulfur-based EP/AW additive.

Oxidation Inhibition in Lubricating Fluids

Lubricating fluids are susceptible to oxidative degradation at elevated temperatures, a process that leads to viscosity increase, sludge formation, and the generation of corrosive acids. cityu.edu.hk Antioxidant additives are used to retard this process. mdpi.com this compound acts as a secondary antioxidant, specifically a peroxide decomposer. mdpi.comgoogle.com Unlike primary antioxidants (radical scavengers) that donate a hydrogen atom to reactive radicals, thioether compounds like this compound react with hydroperoxides—key intermediates in the oxidation chain reaction—and convert them into non-radical, harmless products such as alcohols. mdpi.com

Mechanistic Investigations of Thiobis Tert Dodecane Reactivity

Oxidation Chemistry and Antioxidant Mechanisms of Sulfur-Containing Compounds

Sulfur-containing compounds, such as thiobis-tert-dodecane, are recognized for their role as antioxidants, particularly in the protection of materials like polymers and lubricants from degradation. Their antioxidant activity stems from their ability to interact with and neutralize reactive oxygen species, thereby inhibiting oxidative chain reactions. The mechanisms of this antioxidant action are multifaceted and involve various chemical transformations of the sulfur center.

Kinetics and Thermodynamics of Oxidation Inhibition by this compound

The reaction of a sulfide (B99878) with a peroxyl radical (ROO•), a key species in autoxidation, can proceed through a radical scavenging mechanism. The rate of this reaction is a critical parameter in determining the antioxidant efficiency. The thermodynamics of this process, specifically the bond dissociation enthalpy (BDE) of the S-H bond in any potential intermediate thiol species, and the ionization potential (IP) of the sulfide, will dictate the favorability of hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, respectively.

Key Kinetic and Thermodynamic Parameters in Antioxidant Activity:

ParameterDescriptionRelevance to this compound's Antioxidant Action
Rate Constant (k) Measures the speed of the reaction between the antioxidant and a radical species.A higher rate constant for the reaction with peroxyl radicals would indicate more effective inhibition of the oxidation chain.
Bond Dissociation Enthalpy (BDE) The energy required to break a bond homolytically.A lower BDE for a potential S-H bond in an intermediate would favor a hydrogen atom transfer (HAT) mechanism for radical scavenging.
Ionization Potential (IP) The energy required to remove an electron from a molecule.A lower IP would favor a single electron transfer (SET) mechanism for radical scavenging.
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.A lower activation energy for the reaction with radicals leads to a faster reaction rate and better antioxidant performance.

These parameters are influenced by the molecular structure of the antioxidant. In the case of this compound, the bulky tert-dodecyl groups can sterically hinder the approach of radicals to the sulfur atom, potentially affecting the reaction kinetics. However, these alkyl groups are also electron-donating, which can increase the electron density on the sulfur atom and lower its ionization potential, thereby enhancing its reactivity towards electron-deficient radicals.

Identification of Oxidation By-products and Degradation Pathways

The investigation of oxidation by-products is crucial for understanding the degradation pathways of an antioxidant and its long-term effectiveness. When this compound acts as an antioxidant, its sulfur atom is expected to undergo a series of oxidation reactions.

Initial oxidation of the sulfide group leads to the formation of a sulfoxide (B87167). This sulfoxide can then be further oxidized to a sulfone under more stringent oxidative conditions. The formation of these oxidation products signifies the consumption of the primary antioxidant.

A potential degradation pathway for a related compound, di-tert-dodecyl disulfide, suggests that under oxidative stress, it can form sulfoxides and sulfones . It is reasonable to infer a similar pathway for this compound.

Potential Oxidation Pathway of this compound:

Step 1: Sulfide to Sulfoxide

this compound reacts with an oxidizing agent (e.g., a hydroperoxide or a peroxyl radical) to form tert-dodecyl sulfoxide.

Step 2: Sulfoxide to Sulfone

The tert-dodecyl sulfoxide can undergo further oxidation to form tert-dodecyl sulfone.

The identification of these by-products can be achieved using various analytical techniques, including:

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate the different components in a degraded sample.

Spectroscopy: Mass Spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is instrumental in identifying the molecular weights and fragmentation patterns of the by-products. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the functional groups present in the degradation products.

Understanding these degradation pathways is essential for predicting the service life of materials containing this compound and for developing more stable antioxidant systems.

Computational Chemistry Approaches to Antioxidant Action

In the absence of extensive experimental data, computational chemistry provides a powerful tool to investigate the antioxidant mechanisms of molecules like this compound. mdpi.com Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. mdpi.comlongdom.org

By performing DFT calculations, it is possible to determine key thermodynamic parameters that govern antioxidant activity, such as:

Bond Dissociation Enthalpy (BDE): As mentioned earlier, BDE is a key indicator of the ease of hydrogen atom donation.

Ionization Potential (IP): This parameter helps in assessing the feasibility of an electron transfer mechanism.

Proton Affinity (PA): This value is relevant for understanding sequential proton loss electron transfer (SPLET) mechanisms.

Electron Transfer Enthalpy (ETE): This parameter is also important for evaluating the SET mechanism.

Application of DFT to this compound:

A computational study of this compound would involve creating a model of the molecule and then using DFT calculations to simulate its interaction with various radical species. The calculations can provide insights into the preferred reaction pathways and the relative energies of the transition states and products.

Simulated Antioxidant Mechanisms:

MechanismDescriptionKey Computational Descriptor
Hydrogen Atom Transfer (HAT) The antioxidant directly donates a hydrogen atom to a radical.Bond Dissociation Enthalpy (BDE)
Single Electron Transfer-Proton Transfer (SET-PT) The antioxidant first donates an electron to the radical, followed by the transfer of a proton.Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE)
Sequential Proton Loss Electron Transfer (SPLET) The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical.Proton Affinity (PA) and Electron Transfer Enthalpy (ETE)

These computational approaches can help to elucidate the dominant antioxidant mechanism for this compound and guide the design of new and more effective sulfur-based antioxidants.

Surface Chemistry and Interfacial Phenomena of this compound

The performance of this compound, particularly in applications such as lubrication, is significantly influenced by its behavior at interfaces. The interaction of this molecule with material surfaces can lead to the formation of protective films that inhibit corrosion and wear.

Adsorption and Desorption Processes on Material Surfaces

The adsorption of this compound onto a material surface is the initial and critical step in the formation of a protective layer. This process is governed by the chemical nature of both the molecule and the surface. The sulfur atom in this compound, with its lone pairs of electrons, can act as a Lewis base and interact strongly with metal surfaces, which often have vacant d-orbitals and can act as Lewis acids.

The long, bulky tert-dodecyl groups, being nonpolar, will have van der Waals interactions with the surface and with each other. These interactions can lead to the formation of a densely packed, hydrophobic film on the surface.

Factors Influencing Adsorption:

Surface Composition: The type of material (e.g., steel, aluminum, copper) will significantly affect the strength and nature of the adsorption.

Surface Roughness: A rougher surface provides more sites for adsorption.

Temperature: Adsorption is generally an exothermic process, so an increase in temperature can lead to desorption.

Solvent/Environment: The surrounding medium can compete with this compound for adsorption sites on the surface.

Desorption is the reverse process of adsorption. The balance between adsorption and desorption determines the stability and longevity of the protective film. A strong interaction between the this compound and the surface will lead to a more stable film with a lower rate of desorption.

Spectroscopic Probes of Surface Interactions

Common Spectroscopic Techniques for Surface Analysis:

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the elements on the surface. Can confirm the presence of sulfur and carbon from the adsorbed this compound and provide information about the S-metal bond.
Infrared Reflection-Absorption Spectroscopy (IRRAS) Vibrational modes of the adsorbed molecules. Can reveal the orientation of the alkyl chains and the nature of the interaction of the sulfide group with the surface.
Raman Spectroscopy Complementary vibrational information to IR spectroscopy. Surface-Enhanced Raman Spectroscopy (SERS) can provide enhanced signals for molecules adsorbed on certain metal surfaces.
Scanning Probe Microscopy (SPM) Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide topographical images of the surface at the nanoscale, revealing the structure of the adsorbed film.

Through the application of these spectroscopic probes, a detailed picture of the interfacial behavior of this compound can be constructed, leading to a better understanding of its performance as a surface-active agent.

Atomic and Molecular Level Simulations of Tribochemical Reactions

Computational simulations, such as ab initio molecular dynamics (AIMD) and reactive molecular dynamics (MD), are powerful tools for elucidating the complex chemical reactions that occur at sliding interfaces. These simulations can provide real-time observation of molecular dissociation and the formation of protective tribofilms under the extreme pressures and shear forces characteristic of boundary lubrication.

For sulfur-containing additives, which are known to be effective extreme pressure (EP) agents, simulations often explore their interaction with metal surfaces, typically iron or steel. The general mechanism involves the additive molecule breaking down under tribological stress, leading to the formation of a metal sulfide layer on the interacting surfaces. This tribofilm is crucial for preventing direct metal-to-metal contact, thereby reducing friction and wear.

While direct simulation data for this compound is not readily found, studies on analogous organosulfur compounds offer insights into the probable reaction pathways. For instance, research on compounds like di (tert-dodecyl) penta-sulfide in friction tests on steel surfaces has been conducted to analyze the structure of the resulting tribofilms using techniques like X-ray Photoelectron Spectroscopy (XPS). nipponsteel.com Such analyses help in understanding the mechanisms of tribochemical reactions. nipponsteel.com

The tert-dodecyl group in this compound is a bulky, branched alkyl structure. In simulations of related molecules, such steric hindrance can influence the rate and pathway of molecular decomposition and subsequent reaction with the surface. The energy required to break the C-S and S-S (in polysulfides) bonds is a critical parameter in these simulations, as it dictates the initiation of the tribochemical reactions that lead to film formation.

Transport and Diffusion in Polymeric and Fluidic Media

The performance of additives like this compound in polymeric materials or fluid lubricants is critically dependent on their ability to move within the host medium. This transport is governed by diffusion, which is influenced by the molecular characteristics of both the additive and the matrix.

Diffusion Coefficients and Mobility within Polymer Matrices

The diffusion coefficient is a key parameter that quantifies the rate at which an additive like this compound will migrate within a polymer. This mobility is essential for the additive to reach surfaces where it can act as a lubricant or antioxidant. However, excessive diffusion can lead to additive loss from the material, diminishing its long-term effectiveness.

Specific diffusion coefficients for this compound in various polymer matrices are not widely reported in scientific literature. However, the principles of polymer physics provide a framework for estimating such properties. The diffusion of a molecule through a polymer is dependent on factors such as the size and shape of the diffusant, the free volume of the polymer, the temperature, and the chemical interactions between the additive and the polymer chains.

Influence of Molecular Structure on Transport Properties

The molecular structure of this compound plays a significant role in its transport properties. The two tert-dodecyl groups are large and branched, which generally leads to a lower diffusion coefficient compared to a linear molecule of similar molecular weight. This is because the bulky structure hinders its movement through the entangled polymer chains.

Modeling of Additive Migration and Loss from Materials

Mathematical models are employed to predict the migration and subsequent loss of additives from polymeric materials over time. These models often use Fick's laws of diffusion as a basis and incorporate the diffusion coefficient of the additive in the polymer, the initial concentration of the additive, the thickness of the material, and the conditions at the surface (e.g., evaporation, leaching).

For an additive like this compound, a model for its loss from a polymer would need to account for its relatively low volatility due to its high molecular weight. The primary mechanism of loss might be through surface extraction by a contacting liquid or slow evaporation over extended periods at elevated temperatures. The large molecular size would generally predict a slower rate of migration to the surface, leading to better persistence within the material.

Studies involving related compounds, such as tert-dodecyl mercaptan used as a chain transfer agent in emulsion polymerization, have explored mass transfer phenomena which are relevant to understanding the movement of such molecules in a polymerizing system. researchgate.net While not directly measuring diffusion in a solid polymer, these studies provide insights into the mobility of tert-dodecyl containing molecules in a multiphase environment. researchgate.net

Analytical Techniques for Characterization and Mechanistic Elucidation of Thiobis Tert Dodecane

Spectroscopic Methods

Spectroscopy is fundamental to the structural and functional analysis of Thiobis-tert-dodecane. By interacting with electromagnetic radiation, the molecule provides unique spectral fingerprints that reveal the arrangement of atoms, the types of chemical bonds present, and changes occurring during oxidative processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, the protons on the long alkyl chains exhibit characteristic signals in the upfield region (typically 0.7-1.6 ppm), consistent with saturated hydrocarbons. libretexts.orgopenstax.orgpressbooks.pub Protons on carbons adjacent to the electron-withdrawing sulfur atom would be expected to show a downfield shift compared to other alkyl protons. The complex branching of the tert-dodecyl groups results in overlapping signals, but specific proton environments can be distinguished.

The ¹³C NMR spectrum provides complementary information, with a wider chemical shift range that often allows for the resolution of individual carbon signals. libretexts.orghuji.ac.ilyoutube.com Carbons in the alkyl chains appear in the 10-35 ppm range. libretexts.org The tertiary carbon atoms directly bonded to the sulfur atom are significantly deshielded and would appear further downfield, a key indicator of the thioether linkage. NMR is also a powerful technique for reaction monitoring, as the formation of oxidation products like sulfoxides or sulfones would result in the appearance of new, distinct signals at different chemical shifts, allowing the reaction progress to be tracked over time.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Atom Type Predicted Chemical Shift (δ, ppm) Rationale
¹H Terminal -CH₃ ~0.8 - 1.0 Standard primary alkyl protons, highly shielded. openstax.org
¹H Internal -CH₂- ~1.2 - 1.6 Standard secondary alkyl protons. pressbooks.pub
¹H Tertiary -CH ~1.4 - 1.8 Tertiary alkyl protons, slightly deshielded. openstax.org
¹³C Terminal -CH₃ ~10 - 15 Standard primary alkyl carbons. libretexts.org
¹³C Internal -CH₂- ~16 - 25 Standard secondary alkyl carbons. libretexts.org
¹³C Tertiary -CH ~25 - 35 Standard tertiary alkyl carbons. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Degradation Product Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org For this compound, the IR spectrum is dominated by absorptions corresponding to the hydrocarbon portions of the molecule. Strong bands in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl chains. libretexts.org C-H bending vibrations for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range. libretexts.org The C-S stretching vibration of the thioether linkage is typically weak and appears in the fingerprint region, generally between 600-800 cm⁻¹, providing evidence for the sulfur-carbon bond. cdnsciencepub.comcdnsciencepub.com

IR spectroscopy is particularly valuable for analyzing the degradation products of this compound, especially those resulting from oxidation. The oxidation of the thioether to a sulfoxide (B87167) introduces a strong S=O stretching absorption band in the 1030-1070 cm⁻¹ region. researchgate.netsci-hub.se Further oxidation to a sulfone results in two characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching of the SO₂ group, typically appearing around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. sci-hub.secapes.gov.br The appearance and growth of these distinct bands allow for straightforward qualitative and semi-quantitative analysis of the oxidation process.

Table 2: Characteristic IR Absorption Frequencies for this compound and Its Oxidation Products

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹) Intensity
Alkane (C-H) Stretch 2850 - 3000 Strong
Alkane (C-H) Bend 1350 - 1470 Medium
Thioether (C-S) Stretch 600 - 800 Weak to Medium
Sulfoxide (S=O) Stretch 1030 - 1070 Strong
Sulfone (SO₂) Asymmetric Stretch 1300 - 1350 Strong

Chemiluminescence (CL) for Oxidative Stability Assessment

Chemiluminescence (CL) is a highly sensitive technique used to study the oxidative stability of materials. mdpi.com The method measures the faint light emitted during the complex chemical reactions of oxidation. mdpi.com When a material like a polymer or lubricant is subjected to heat and an oxidative atmosphere (e.g., oxygen or air), it undergoes degradation, a process that generates excited-state species that emit photons upon relaxation. mdpi.com

Thioethers, including this compound, can function as antioxidants that inhibit these oxidation processes. nih.gov When such a stabilizer is present, there is an initial period during which oxidation is suppressed. This period, known as the Oxidation Induction Time (OIT) or induction period, is characterized by a very low and stable CL signal. mdpi.comstrikinglycdn.com Once the antioxidant is consumed, the rate of oxidation increases rapidly, resulting in a sharp rise in chemiluminescence intensity. strikinglycdn.com The length of the OIT is directly proportional to the effectiveness and concentration of the antioxidant. mdpi.com By measuring the OIT of a substrate with and without the addition of this compound, its efficacy as an oxidative stabilizer can be quantitatively assessed. nih.gov

Table 3: Illustrative Chemiluminescence Data for Oxidative Stability Assessment

Time (minutes) CL Intensity (arbitrary units) - Unstabilized Substrate CL Intensity (arbitrary units) - Substrate with this compound
0 5 5
10 8 6
20 15 7
30 550 8
40 1200 9
50 1500 12
60 1600 480
70 1650 1150

Chromatographic Methods

Chromatography is essential for separating the complex mixtures that can arise from the synthesis or degradation of this compound. These techniques allow for the isolation, identification, and quantification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds. In the context of this compound, GC-MS is the ideal method for analyzing the products of thermal degradation. rsc.org When the compound is subjected to high temperatures, it can break down into smaller, more volatile fragments. scirp.org

The gas chromatograph separates these fragments based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. scirp.org This mass spectrum acts as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries. Potential volatile degradation products from this compound could include various branched alkanes and alkenes from the dodecyl chains, as well as smaller sulfur-containing molecules. It is important to note that some thiols and thioethers can undergo oxidation or dimerization in the high-temperature GC injection port, a phenomenon that must be considered during analysis. tandfonline.com

Table 4: Potential Volatile Degradation Products of this compound Identifiable by GC-MS

Potential Product Molecular Formula Hypothetical Retention Time Key Mass Spectral Fragments (m/z)
Iso-dodecene C₁₂H₂₄ Low 57, 71, 85, 168 (M⁺)
Tert-dodecanethiol C₁₂H₂₆S Medium 57, 145, 202 (M⁺)
Di-tert-dodecyl disulfide C₂₄H₅₀S₂ High 57, 201, 402 (M⁺)

Liquid Chromatography for Non-volatile Product Analysis

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the preferred method for separating and analyzing non-volatile or thermally sensitive compounds. mdpi.com This technique is crucial for studying the oxidation products of this compound, such as the corresponding sulfoxide and sulfone, which have higher molecular weights and polarity and are not easily volatilized. nih.gov

In a typical reverse-phase HPLC setup, a polar mobile phase is used with a non-polar stationary phase. Under these conditions, the non-polar this compound would be strongly retained and have a long retention time. Its oxidation products, being more polar, would interact less with the stationary phase and elute earlier. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and definitive identification of these non-volatile products. mdpi.com This allows for the detailed study of oxidation mechanisms and the quantification of the parent compound and its various degradation products over time.

Table 5: Expected Elution Order of this compound and Non-Volatile Oxidation Products in Reverse-Phase HPLC

Compound Structure Relative Polarity Expected Elution Order
This compound Sulfone R-SO₂-R High 1 (Earliest)
This compound Sulfoxide R-SO-R Medium 2

Advanced Imaging and Surface Characterization Techniques

Understanding the antiwear and friction-reducing properties of lubricant additives like this compound requires a nanoscale investigation of the tribofilms they form on interacting surfaces. tandfonline.com Techniques that provide high-resolution topographical and chemical information are critical for correlating the structure and composition of these films with their performance.

Microscopy techniques are fundamental for visualizing the surface topography and structure of tribochemical films. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are particularly powerful for this purpose. researchgate.net

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at extremely high resolution, allowing for the characterization of features at the nanometer scale. azom.com In the context of films derived from this compound, AFM is used to:

Measure Film Thickness and Topography: AFM can directly measure the thickness of the tribofilm, which for additives like sulfur compounds, can range from a few nanometers to over 100 nm. bham.ac.uk It reveals whether the film is smooth and uniform or patchy and pad-like, a common morphology for some antiwear films. researchgate.netbohrium.com

Assess Surface Roughness: Quantitative data on surface roughness can be obtained, showing how the additive modifies the original surface texture of the substrate. azom.com

Evaluate Mechanical Properties: Techniques such as nanoindentation with an AFM tip can probe the hardness and elastic modulus of the tribofilm, providing insight into its durability. tandfonline.com

The table below summarizes typical morphological data obtained from AFM analysis of antiwear films formed by sulfur-containing additives.

ParameterTypical Value RangeSignificance
Film Thickness10 - 150 nmIndicates the extent of film formation and protection level. bham.ac.uk
Surface Roughness (Ra)5 - 50 nmCharacterizes the smoothness of the protective film.
MorphologyPatchy, pad-like, or uniform layerReveals the growth mechanism and coverage of the film. researchgate.net
Hardness (Nanoindentation)1 - 5 GPaMeasures the film's resistance to plastic deformation. tandfonline.com

This table presents representative data for antiwear films derived from sulfur-containing additives.

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique for determining the elemental composition and, crucially, the chemical oxidation states of elements within the top few nanometers of a material. atomfair.com This makes it indispensable for analyzing the chemical transformations that this compound undergoes when forming a protective tribofilm. tandfonline.comphi.com

During tribological stress, sulfur-containing additives decompose and react with the metal surface. atomfair.com XPS analysis of the resulting film can identify the specific sulfur compounds formed, which dictates the film's protective properties.

High-resolution XPS scans of the S 2p orbital are particularly revealing. The binding energy of the S 2p photoelectrons is highly sensitive to the chemical environment of the sulfur atom.

Sulfides (S²⁻): The presence of metal sulfides (e.g., iron sulfide) is indicated by peaks at lower binding energies (typically 161-163 eV). These species are often associated with effective antiwear performance. atomfair.com

Sulfates (SO₄²⁻): More oxidized sulfur species, such as metal sulfates, appear at significantly higher binding energies (typically 168-170 eV). researchgate.netiaea.org Sulfates are often found on the outermost surface of the tribofilm. researchgate.net

By performing depth profiling, where layers of the surface are incrementally removed by an ion beam, XPS can reveal the chemical composition as a function of depth, providing a complete chemical structure of the tribofilm. mdpi.com This can show, for instance, a gradient with sulfates on the surface transitioning to sulfides closer to the substrate interface. researchgate.net

The following table details typical binding energies observed in XPS analysis of tribofilms from sulfur-containing additives.

ElementOrbitalBinding Energy (eV)Inferred Chemical State
SulfurS 2p~162.0Metal Sulfide (B99878) (e.g., FeS) researchgate.net
SulfurS 2p~169.0Metal Sulfate (e.g., FeSO₄) thermofisher.com
IronFe 2p₃/₂~707.0Metallic Iron (Fe⁰)
IronFe 2p₃/₂~710.8Iron Oxides (e.g., Fe₂O₃, Fe₃O₄)
OxygenO 1s~530.2Metal Oxides
OxygenO 1s~531.5Metal Sulfates/Phosphates
CarbonC 1s~284.8Adventitious Carbon / Hydrocarbon

Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can vary slightly based on the specific chemical environment and instrument calibration. mdpi.com

Environmental Considerations and Degradation Pathways of Thiobis Tert Dodecane

Chemical and Biological Degradation Mechanisms

The environmental degradation of Thiobis-tert-dodecane is primarily driven by oxidation, and to a lesser extent, by photolytic and hydrolytic processes. The bulky tert-dodecyl groups can influence the rate and pathway of these degradation reactions due to steric hindrance.

The sulfur atom in this compound is susceptible to oxidation in various environmental compartments, including soil, water, and air. This oxidation can be mediated by both chemical and biological processes. In aerobic environments, microorganisms can facilitate the oxidation of thioethers.

The primary oxidative degradation pathway for dialkyl sulfides like this compound involves the sequential oxidation of the sulfur atom to form sulfoxides and subsequently sulfones. This transformation significantly alters the polarity and water solubility of the parent compound, thereby affecting its environmental mobility and partitioning.

Table 1: Oxidative Transformation Products of this compound

Parent Compound Intermediate Product Final Oxidation Product
This compound This compound sulfoxide (B87167) This compound sulfone

Research on the oxidative desulfurization of fuels indicates that the rate of oxidation of sulfur compounds is dependent on the electron density of the sulfur atom. researchgate.net In environmental settings, reactive oxygen species (ROS) such as hydroxyl radicals (•OH) can play a significant role in initiating the oxidation of organosulfur compounds. copernicus.org

Photolytic degradation involves the breakdown of a chemical by light energy. While direct photolysis of simple dialkyl sulfides in aqueous environments is generally considered a slow process, indirect photolysis, sensitized by other substances present in the environment (like humic acids), can contribute to their degradation. The impact of wavelength irradiation has been shown to be crucial in the photochemical aerobic oxidation of sulfides to sulfoxides. rsc.org

Hydrolysis is the cleavage of a chemical bond by the addition of water. Thioethers are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). harvard.edu The carbon-sulfur bond in thioethers is relatively stable and not readily cleaved by water in the absence of specific catalysts or extreme conditions. Therefore, hydrolysis is not considered a major degradation pathway for this compound in the environment.

Transformation Products and Environmental Fate Modeling

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. nih.govrsc.org These models integrate data on a chemical's physical-chemical properties, emission rates, and degradation kinetics to estimate its concentration in various environmental media such as air, water, soil, and sediment. researchgate.net For organosulfur compounds like this compound, these models can help to understand their potential for long-range transport and accumulation. benthamdirect.com However, the accuracy of these models is dependent on the availability of reliable input data, which is often limited for specific industrial chemicals.

Table 2: Key Parameters in Environmental Fate Modeling of this compound

Parameter Description Relevance to Environmental Fate
Partition Coefficients (Kow, Koc) Describe the distribution of the chemical between octanol (B41247) and water (Kow) and organic carbon and water (Koc). Influences whether the compound will sorb to soil and sediment or remain in the water phase.
Henry's Law Constant Indicates the tendency of a chemical to partition between air and water. Determines the potential for volatilization from water bodies.
Degradation Half-life (in air, water, soil) The time it takes for half of the chemical to be degraded in a specific medium. A key indicator of the persistence of the compound in the environment.

| Bioaccumulation Factor (BCF) | Measures the accumulation of a chemical in an organism from water. | Indicates the potential for the compound to enter and concentrate in the food chain. |

Research on Sustainable Production and Application Cycles of this compound

In recent years, there has been a growing emphasis on the principles of green chemistry in the chemical industry to develop more sustainable processes. flinders.edu.au For the production of thioethers like this compound, research has focused on developing synthetic methods that are more environmentally friendly. rsc.org

Sustainable synthesis strategies for thioethers aim to:

Utilize less hazardous starting materials and reagents. nih.govresearchgate.netnih.gov

Employ catalytic methods to improve efficiency and reduce waste. nus.edu.sg

Use greener solvents or solvent-free conditions. rsc.orgtandfonline.com

Improve atom economy by maximizing the incorporation of starting materials into the final product. rsc.org

Examples of such approaches include the synthesis of thioethers from alcohols and thiols using solid acid catalysts, which avoids the use of toxic alkyl halides and generates water as the only byproduct. nih.gov Photocatalytic methods using visible light are also being explored as a sustainable way to synthesize thioethers. nih.gov

The concept of a sustainable application cycle involves considering the entire lifecycle of the chemical, from its production to its use and final disposal or recycling. For this compound, this would involve designing applications where the compound can be recovered and reused, or ensuring that its degradation products are benign to the environment. While specific research on the sustainable application cycles of this compound is not widely documented, the broader principles of green chemistry provide a framework for future developments in this area. acsgcipr.org

Future Research Directions and Unexplored Avenues for Thiobis Tert Dodecane

Development of Multifunctional Thiobis-tert-dodecane Derivatives

The chemical structure of this compound, with its central sulfur atom and long, branched alkyl chains, offers multiple sites for functionalization. Future research could focus on synthesizing derivatives with tailored properties for specific applications. The sulfur atom, for instance, can be oxidized to form sulfoxides or sulfones, or act as a nucleophile in substitution reactions. smolecule.com This opens the door to creating a wide array of derivatives with enhanced or entirely new functionalities.

One promising area is the development of antioxidant-functionalized derivatives. By incorporating moieties known for their antioxidant properties, these new molecules could offer enhanced protection against oxidation in lubricants and polymers, extending the service life of these materials. thieme-connect.com Another avenue is the synthesis of this compound derivatives with improved extreme pressure and anti-wear properties for advanced lubrication applications. This could involve the introduction of phosphorus- or nitrogen-containing functional groups.

Furthermore, the synthesis of "smart" derivatives that respond to external stimuli such as heat, light, or pH could lead to the development of responsive materials. For example, a derivative that changes its conformational state and, consequently, its lubricating properties in response to temperature could be highly valuable in applications with wide operating temperature ranges. The synthesis of such functionalized molecules can be guided by established methods for creating complex alkane thiols and disulfides, which involve strategic use of protecting groups and synthetic planning. researchgate.net

Table 1: Potential Multifunctional Derivatives of this compound and Their Envisioned Applications

Derivative ClassPotential Functional GroupsEnvisioned Application
Antioxidant DerivativesPhenolic groups, hindered aminesExtended-life lubricants, polymer stabilizers
Extreme Pressure AdditivesPhosphate esters, dithiocarbamatesHigh-performance industrial and automotive lubricants
"Smart" LubricantsThermo-responsive polymers, photochromic moietiesAdaptive lubrication systems, responsive coatings
Biocompatible SurfactantsPolyethylene (B3416737) glycol (PEG) chains, zwitterionic groupsDrug delivery systems, biomedical coatings

Integration into Novel Material Systems Beyond Polymers and Lubricants

While this compound is currently used in polymers and lubricants, its unique molecular architecture suggests potential for integration into a broader range of material systems. The long, branched alkyl chains can impart hydrophobicity and solubility in nonpolar media, while the central thioether linkage offers a site for chemical modification and potential cross-linking.

One unexplored avenue is the use of this compound as a building block for self-healing polymers. The thioether bond can be designed to be reversible under certain conditions, allowing for the material to repair itself after damage. Thiol-ene and thiol-yne "click" reactions are highly efficient methods for creating cross-linked polymer networks, and this compound could serve as a novel cross-linking agent in such systems. nih.govmdpi.com Research in this area could lead to the development of durable coatings, adhesives, and structural materials with extended lifespans.

Another promising direction is the incorporation of this compound into advanced membrane technologies. Thioether-based polymer membranes have shown potential in ion exchange and nanofiltration applications due to their chemical resistance and thermal stability. researchgate.netkoreascience.kr The bulky tert-dodecyl groups of this compound could be leveraged to control the free volume and porosity of such membranes, enabling selective transport of molecules and ions.

Furthermore, the potential for this compound to be used in electronic materials is an intriguing possibility. Thioether-containing polymers are being explored for applications in solid polymer electrolytes for lithium-ion batteries. acs.org The flexible and ion-coordinating nature of the thioether linkage, combined with the insulating properties of the long alkyl chains, could be beneficial in the design of novel electrolyte materials.

Advanced Computational Modeling for Predictive Performance and Design

Advanced computational modeling techniques offer a powerful tool for accelerating the discovery and design of new this compound derivatives and their applications. Molecular dynamics (MD) simulations and quantum chemical calculations can provide fundamental insights into the structure-property relationships of this compound and its derivatives at the atomic level.

MD simulations can be employed to predict the bulk properties of lubricants containing this compound, such as viscosity, thermal conductivity, and diffusion coefficients, over a wide range of temperatures and pressures. nih.govnih.govshell.comfluidintelligence.fi These simulations can also shed light on the conformational behavior of the molecule and its interactions with surfaces, which is crucial for understanding its performance as a lubricant and surfactant. By simulating the behavior of different functionalized derivatives, researchers can screen for candidates with improved performance before undertaking costly and time-consuming experimental synthesis.

Quantum chemical calculations, such as density functional theory (DFT), can be used to investigate the electronic structure and reactivity of this compound. These calculations can help in understanding the mechanisms of oxidation, nucleophilic substitution, and other chemical reactions involving the sulfur atom. rsc.org This knowledge is invaluable for designing synthetic routes to new derivatives and for predicting their stability and reactivity in different chemical environments. Furthermore, computational models can be developed to predict the performance of this compound-based materials in specific applications, such as their efficiency as cross-linking agents in polymers or their transport properties in membranes.

Table 2: Application of Computational Modeling in this compound Research

Modeling TechniqueResearch FocusPredicted Properties
Molecular Dynamics (MD)Lubricant performanceViscosity, thermal stability, surface adhesion, diffusion
Quantum Chemistry (DFT)Chemical reactivity and synthesisReaction mechanisms, bond energies, electronic structure
Coarse-Grained ModelingSelf-assembly and morphologyMicelle formation, polymer network structure
Quantitative Structure-Property Relationship (QSPR)High-throughput screeningLubricity, solubility, biodegradability of virtual derivatives

Sustainable Chemistry and Circular Economy Perspectives related to this compound

In the context of growing environmental concerns, future research on this compound must incorporate principles of sustainable chemistry and the circular economy. This involves developing greener synthetic routes, designing biodegradable products, and establishing effective recycling strategies.

Current synthesis methods for this compound often rely on traditional chemical processes. smolecule.com Future research should explore more sustainable synthetic pathways, such as biocatalytic methods. Enzymes, for instance, could be used to catalyze the formation of the thioether bond under milder reaction conditions, reducing energy consumption and waste generation. researchgate.netacs.org The use of renewable feedstocks for the synthesis of the dodecane (B42187) precursor would also significantly improve the sustainability profile of the compound.

Designing biodegradable this compound-based products is another critical research area. For its application in lubricants, developing formulations that are readily biodegradable would minimize their environmental impact in case of accidental spills. acs.orgrsc.org This could involve modifying the molecular structure to include linkages that are more susceptible to microbial degradation without compromising performance.

Cross-Disciplinary Research with Other Scientific and Engineering Fields

The unique properties of this compound make it a promising candidate for exploration in a variety of scientific and engineering fields beyond its traditional applications. Cross-disciplinary collaborations will be key to unlocking its full potential.

In the field of nanotechnology , this compound and its derivatives could be used as capping agents to stabilize nanoparticles, such as quantum dots. The thiol and thioether groups are known to bind strongly to the surface of semiconductor nanocrystals, and the long alkyl chains can provide solubility and processability in various solvents. nih.govacs.orgnih.gov This could lead to the development of novel nanomaterials for applications in electronics, bioimaging, and catalysis.

In catalysis , chiral thioether-based molecules have been shown to be effective ligands in asymmetric synthesis. rsc.org The development of chiral derivatives of this compound could lead to new catalysts for the production of enantiomerically pure pharmaceuticals and other fine chemicals. The bulky tert-dodecyl groups could provide a unique steric environment around the catalytic center, potentially leading to high levels of stereoselectivity.

In the biomedical field , the surfactant properties of this compound suggest its potential use in drug delivery systems. Functionalized derivatives could be designed to self-assemble into micelles or vesicles for encapsulating and delivering therapeutic agents. nih.gov The biocompatibility of such systems would need to be thoroughly investigated, but the potential for targeted drug delivery and controlled release is a compelling area for future research.

Finally, in environmental science , this compound-based materials could find applications in environmental remediation. For example, polymers containing thioether linkages could be designed to selectively absorb heavy metal pollutants from water. The sulfur atoms in the polymer backbone can act as soft Lewis bases, binding strongly to soft Lewis acidic metal ions.

Q & A

Q. Table 1. Comparative Advantages of Analytical Techniques

TechniqueApplicationLimitations
FTIRFunctional group identificationLow sensitivity to trace impurities
DSCThermal stability profilingRequires high-purity samples
LC-MSDegradation product detectionHigh operational cost

Q. Table 2. Frameworks for Research Design

FrameworkPurposeExample Application
FINEREvaluate question feasibilityAssessing novel ligand synthesis
PICOStructure mechanistic hypothesesCatalytic efficiency studies

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